molecular formula C31H39NO10S B1211933 Labriformin

Labriformin

Cat. No.: B1211933
M. Wt: 617.7 g/mol
InChI Key: BGKAKFOJZRBENJ-YWBLJHEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labriformin is a nitrogen-containing cardenolide, a type of steroid glycoside. It is predominantly found in the latices of certain plants, particularly in the milkweed family (Asclepiadaceae). This compound is known for its potent inhibitory effects on Na+/K±ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of labriformin involves several steps, starting from basic organic compounds. The key steps include the formation of the steroid nucleus, introduction of the butenolide ring, and incorporation of the nitrogen-containing functional group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used to isolate this compound from other cardenolides present in the plant extracts .

Chemical Reactions Analysis

Types of Reactions: Labriformin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidized this compound: Formation of a thiazolidinone ring.

    Reduced this compound: Modified butenolide ring.

    Substituted this compound: Various alkylated derivatives.

Scientific Research Applications

Labriformin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of cardenolides.

    Biology: Investigated for its role in plant defense mechanisms against herbivores.

    Medicine: Potential therapeutic applications due to its inhibitory effects on Na+/K±ATPase, which is a target for cardiac glycosides.

    Industry: Used in the development of bioinsecticides and other agrochemical products .

Mechanism of Action

Labriformin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the electrochemical gradients of sodium and potassium ions, leading to altered cellular functions. The molecular targets include the alpha subunit of the Na+/K±ATPase enzyme, and the pathways involved are related to ion transport and cellular homeostasis .

Comparison with Similar Compounds

Uniqueness of Labriformin: this compound is unique due to its nitrogen-containing functional group, which is not commonly found in other cardenolides. This structural feature contributes to its distinct reactivity and biological activity .

Properties

Molecular Formula

C31H39NO10S

Molecular Weight

617.7 g/mol

IUPAC Name

(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one

InChI

InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,22+,23-,25+,26+,27+,28-,29?,30+,31-/m1/s1

InChI Key

BGKAKFOJZRBENJ-YWBLJHEQSA-N

SMILES

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Isomeric SMILES

C[C@@H]1CC2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5C[C@H]6[C@]7(O6)[C@@H]([C@]5(C[C@H]4O3)C)[C@@H](C(=O)[C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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